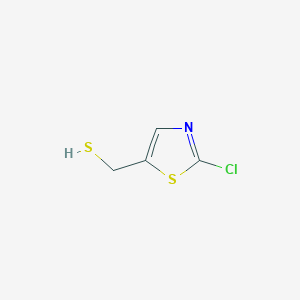

2-Chloro-5-thiazolemethanethiol

Description

Historical Development and Significance of Thiazole (B1198619) Heterocycles in Organic Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, holds a significant position in the field of organic and medicinal chemistry. nih.govresearchgate.net The chemistry of thiazoles has seen consistent development since the foundational work of Hofmann and Hantzsch. nih.gov One of the most fundamental and widely known methods for synthesizing a thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887. synarchive.comchemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.org

The significance of the thiazole nucleus is underscored by its presence in a wide array of natural and synthetic compounds with important biological functions. researchgate.neteurekaselect.com A prominent example is Vitamin B1 (thiamine), which features a thiazole ring and is essential for normal neurological function. researchgate.netnih.gov The thiazole scaffold is also a core component of the penicillin nucleus, highlighting its role in the development of antibiotics. nih.govresearchgate.net Beyond natural products, thiazole derivatives have been developed for a vast range of applications, including as antiretroviral agents like Ritonavir, antifungal compounds, and anticancer drugs. nih.goveurekaselect.com The aromatic nature of the thiazole ring allows for various chemical modifications, making it a versatile scaffold for developing new therapeutic agents. researchgate.netnih.gov

Chemical Importance of Halogenated Thiazole Scaffolds

The introduction of halogen atoms onto the thiazole ring significantly influences its chemical reactivity and utility, making halogenated thiazoles important intermediates in organic synthesis. Halogenated derivatives of thiazoles are valuable precursors for creating highly functionalized organic molecules, often serving as substrates in cross-coupling reactions like the Suzuki-Miyaura reaction.

The reactivity of a halogen on the thiazole ring depends on its position. The C2-position is particularly susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com Consequently, a halogen at the C2 position can be displaced by strong nucleophiles. pharmaguideline.com The presence of other substituents on the ring can further modify this reactivity. For instance, electron-donating groups like a methyl group can activate the ring towards electrophilic substitution. Conversely, the pyridine-like nitrogen atom tends to deactivate the ring towards electrophilic attack unless activating groups are present. The "halogen dance" reaction, a base-induced intramolecular halogen migration, has also been observed in dihalogenated thiazole systems, providing a method to synthesize compounds that are otherwise difficult to obtain. acs.orgjst.go.jp

Overview of 2-Chloro-5-thiazolemethanethiol within the Broader Context of 2-Chlorothiazole (B1198822) Chemistry

This compound is a derivative of the 2-chlorothiazole framework. While direct research on this specific thiol is limited, its chemistry can be understood through its relationship with the well-documented and commercially significant intermediate, 2-chloro-5-chloromethylthiazole (B146395) (CCMT). chemicalbook.comsemanticscholar.orgnbinno.com CCMT is a key building block in the synthesis of important insecticides such as Thiamethoxam and Clothianidin, as well as the anti-HIV drug Ritonavir. chemicalbook.comsemanticscholar.orgnbinno.com

The synthesis of CCMT often starts from precursors like 1,3-dichloropropene (B49464) or 2,3-dichloropropene, which are reacted with a thiocyanate source to form an isothiocyanate intermediate. semanticscholar.orgpatsnap.com This intermediate then undergoes a chlorination and cyclization reaction to yield the 2-chloro-5-chloromethylthiazole structure. semanticscholar.orgpatsnap.com For example, a mixture of cis- and trans-3-chloropropenyl isothiocyanates can be chlorinated to produce CCMT. chemicalbook.comsemanticscholar.org

The conversion of 2-chloro-5-chloromethylthiazole to the target compound, this compound, involves a standard nucleophilic substitution reaction. The chlorine atom of the chloromethyl group at the 5-position is an excellent leaving group, readily displaced by a sulfur nucleophile. This transformation can be achieved by reacting CCMT with a source of hydrosulfide (B80085) ions, such as sodium hydrosulfide (NaSH), to form the corresponding thiol. This type of reaction is a fundamental and widely used method for synthesizing thiols from alkyl halides.

The reactivity of the two chlorine atoms in CCMT is distinct. The chlorine atom on the chloromethyl group is an aliphatic halide and is highly susceptible to S(_N)2 reactions. wikipedia.org In contrast, the chlorine atom at the C2 position of the thiazole ring is an aromatic halide. While it is also subject to nucleophilic substitution, the reaction conditions required are typically different from those needed to displace the aliphatic chlorine. rsc.orgresearchgate.net This difference in reactivity allows for selective functionalization at the 5-methyl position.

Table 1: Physicochemical Properties of 2-Chloro-5-chloromethylthiazole

| Property | Value |

|---|---|

| CAS Number | 105827-91-6 |

| Molecular Formula | C₄H₃Cl₂NS |

| Molecular Weight | 168.04 g/mol |

| Appearance | Colorless or light yellow liquid or crystal |

| Melting Point | 31 °C |

| Boiling Point | 268.6 °C |

| Density | 1.503 g/cm³ |

Data sourced from nbinno.com

Research Landscape and Future Directions in Thiazole Functionalization

The field of heterocyclic chemistry, particularly involving thiazoles, remains an active area of research with significant potential for future discoveries. msesupplies.com Current research is increasingly focused on developing novel, efficient, and environmentally friendly synthetic methodologies to access diverse thiazole derivatives. nih.govrsc.org

Key areas of recent advancement include:

Hybrid Structures: There is a growing interest in creating hybrid molecules where the thiazole ring is linked to other pharmacologically active nuclei. nih.govresearchgate.netsemanticscholar.org This approach aims to combine the biological activities of different scaffolds to create new therapeutic agents with improved potency or novel mechanisms of action. nih.gov

Catalysis: Modern synthetic methods, including metal-catalyzed cross-coupling and photoredox chemistry, are being applied to the functionalization of thiazoles. rsc.org These techniques allow for the rapid construction of complex molecular architectures from simple precursors. msesupplies.com

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the thiazole ring is an emerging area that offers a more atom-economical approach to creating substituted thiazoles, avoiding the need for pre-functionalized starting materials.

Looking forward, the development of new heterocyclic building blocks for iterative synthesis methodologies is a promising direction. rsc.org This could enable the creation of sequence-defined oligomers and polymers with novel properties and applications. rsc.org The continuous exploration of thiazole chemistry is expected to yield new compounds with applications ranging from pharmaceuticals and agrochemicals to materials science. msesupplies.com

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS2/c5-4-6-1-3(2-7)8-4/h1,7H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSWNTTUYFBJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719267 | |

| Record name | (2-Chloro-1,3-thiazol-5-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246501-29-0 | |

| Record name | (2-Chloro-1,3-thiazol-5-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 Chloro 5 Thiazolemethanethiol

Reactions at the Thiol Group (-SH)

The thiol group (-SH) in 2-Chloro-5-thiazolemethanethiol is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, alkylation, acylation, and addition reactions. These reactions provide pathways to a wide array of sulfur-containing thiazole (B1198619) derivatives.

Oxidation Reactions to Disulfides and Sulfonic Acids

The oxidation of thiols is a fundamental transformation in organic chemistry. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the general reactivity of thiols suggests that it can be readily oxidized to form the corresponding disulfide or further to a sulfonic acid.

The formation of a disulfide, bis(2-chloro-5-thiazolylmethyl) disulfide, can typically be achieved under mild oxidizing conditions, for instance, using reagents like iodine, hydrogen peroxide, or even air.

Further oxidation to the sulfonic acid, 2-chloro-5-thiazolemethanesulfonic acid, would require stronger oxidizing agents. A general method for oxidizing thiols to sulfonic acids involves the use of a sulfoxide, such as dimethyl sulfoxide, in the presence of a halogen or hydrogen halide catalyst and water. nih.gov This process is carried out under elevated temperatures to drive the reaction to completion. nih.gov

| Product | Oxidizing Agent | General Conditions |

| bis(2-chloro-5-thiazolylmethyl) disulfide | I2, H2O2, air | Mild conditions |

| 2-chloro-5-thiazolemethanesulfonic acid | Dimethyl sulfoxide, Halogen/Hydrogen Halide, H2O | Elevated temperatures |

Alkylation and Acylation of the Thiol Group

The nucleophilic nature of the thiol group makes it susceptible to alkylation and acylation reactions, allowing for the introduction of various organic moieties at the sulfur atom.

Alkylation: The S-alkylation of thiols with alkyl halides is a common method for the formation of thioethers. google.com In the case of this compound, reaction with an alkyl halide (R-X) in the presence of a base would yield the corresponding 2-chloro-5-(alkylthiomethyl)thiazole. The choice of base and solvent is crucial for the success of this reaction, with common systems including potassium carbonate in an organic solvent or phase-transfer catalysis conditions. google.com

Acylation: Similarly, the thiol group can be acylated using acylating agents such as acyl chlorides (R-COCl) or acid anhydrides to form thioesters. The reaction of 2-aminothiazole (B372263) derivatives with chloroacetyl chloride is a known transformation that proceeds via nucleophilic acyl substitution. nih.govijpsr.com A similar reactivity can be expected for the thiol group of this compound, leading to the formation of S-(2-chloro-5-thiazolylmethyl) thioesters.

| Reaction Type | Reagent | Product |

| Alkylation | Alkyl halide (R-X) | 2-chloro-5-(alkylthiomethyl)thiazole |

| Acylation | Acyl chloride (R-COCl) | S-(2-chloro-5-thiazolylmethyl) thioester |

Addition Reactions and Conjugate Formation

Reactivity of the Chloro Substituent at Position 2

The chlorine atom at the C2 position of the thiazole ring is susceptible to nucleophilic displacement and can participate in various cross-coupling reactions, providing a handle for further functionalization of the heterocyclic core.

Nucleophilic Aromatic Substitution on the Thiazole Ring

The chloro group at the 2-position of the thiazole ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. semanticscholar.org The electron-withdrawing nature of the thiazole ring nitrogen facilitates this reaction. Amines are common nucleophiles used in such reactions, leading to the formation of 2-aminothiazole derivatives. youtube.com The reaction of 2-chloropyridines with amines, for instance, often requires heating to proceed at a reasonable rate. youtube.com It is plausible that this compound would react similarly with amines to yield N-substituted 2-amino-5-(mercaptomethyl)thiazoles.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 2-chlorothiazoles are known to be viable substrates for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with a halide in the presence of a palladium catalyst and a base. mdpi.com There are reports of efficient Suzuki-Miyaura cross-coupling reactions of 2-chlorothiazole (B1198822) derivatives with arylboronic acids, particularly under microwave irradiation in aqueous media. rsc.org This methodology could be applied to this compound to synthesize 2-aryl-5-(mercaptomethyl)thiazoles. The choice of catalyst, base, and solvent system is critical for achieving high yields. rsc.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction has been successfully applied to 2-chlorothiazole derivatives, allowing for the introduction of alkynyl groups at the 2-position. rsc.org Therefore, this compound could be coupled with various terminal alkynes to produce 2-alkynyl-5-(mercaptomethyl)thiazoles.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Palladium catalyst, Base | 2-Aryl-5-(mercaptomethyl)thiazole |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | 2-Alkynyl-5-(mercaptomethyl)thiazole |

Information regarding the chemical reactivity of this compound is not publicly available in detail.

The majority of available literature focuses on a structurally related but distinct compound, 2-chloro-5-chloromethylthiazole (B146395) (CCMT) . This compound is a significant intermediate in the synthesis of various agrochemicals and pharmaceuticals. guidechem.comsemanticscholar.org Research extensively covers the synthesis of CCMT from various starting materials like 1,3-dichloropropene (B49464) or allyl isothiocyanate through multi-step chemical processes involving chlorination and cyclization. guidechem.comsemanticscholar.orggoogle.com

While general principles of thiazole chemistry are well-documented, applying them directly to this compound without specific experimental data would be speculative. The thiazole ring is known to be aromatic, and its reactivity is influenced by the substituents attached to it. wikipedia.orgpharmaguideline.com

General Reactivity of the Thiazole Ring:

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution. The position of substitution is directed by the existing groups on the ring. pharmaguideline.comnumberanalytics.com For thiazole itself, electrophilic attack is generally favored at the C5 position. pharmaguideline.comnumberanalytics.com However, the presence of a chlorine atom at the C2 position (an electron-withdrawing group) and a methanethiol (B179389) group at the C5 position would significantly alter the electron density and reactivity of the ring, influencing the feasibility and regioselectivity of such reactions.

Ring-Opening and Rearrangement Reactions: Certain thiazole derivatives can undergo ring-opening or rearrangement reactions under specific conditions, such as in the presence of strong bases or during certain synthetic procedures. wikipedia.orgyoutube.com For instance, reduction with Raney nickel can lead to the opening of the thiazole ring. youtube.com A thermal nih.govnih.gov-sigmatropic rearrangement is noted in the synthesis pathway of the related compound, CCMT, starting from 3-chloro-2-propenylthiocyanate. semanticscholar.org

Mechanistic Investigations: Mechanistic studies for general thiazole reactions, such as the Hantzsch synthesis, have been established. nih.gov However, specific mechanistic investigations for reactions involving this compound were not found.

Without dedicated studies on this compound, a scientifically accurate and detailed article adhering to the requested structure cannot be generated. The specific electronic and steric effects of the chloro and methanethiol substituents would require experimental investigation to determine the precise nature of the compound's reactivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-5-thiazolemethanethiol in solution. Although specific experimental spectra for this compound are not publicly documented, the expected chemical shifts and coupling patterns can be predicted with high accuracy by analyzing data from its structural components and related molecules, such as thiazole (B1198619), 2-chlorothiazole (B1198822), and methanethiol (B179389).

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

Thiazole Ring Proton (H4): The single proton on the thiazole ring is anticipated to appear as a singlet in the aromatic region. Based on data for thiazole itself (δ 7.9-9.0 ppm) and various substituted thiazoles, this proton (H4) in this compound is predicted to resonate downfield, likely in the range of δ 7.5-8.0 ppm . chemicalbook.commdpi.com

Methylene (B1212753) Protons (-CH₂-SH): The two protons of the methylene group adjacent to the thiol are expected to appear as a doublet. The coupling would be to the proton of the thiol group. Their chemical shift is predicted to be in the range of δ 3.8-4.2 ppm .

Thiol Proton (-SH): The thiol proton typically appears as a broad singlet or a triplet (due to coupling with the adjacent methylene group) and its chemical shift can vary significantly depending on concentration, solvent, and temperature. The expected range is broad, from δ 1.0-2.5 ppm . ymdb.ca

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Thiazole Ring Carbons: The thiazole ring has three distinct carbon atoms. The carbon atom C2, bonded to the electronegative chlorine atom and nitrogen atom, is expected to be the most downfield, likely in the range of δ 150-155 ppm . The C4 carbon, bonded to the ring proton, is predicted to be in the range of δ 140-145 ppm . The C5 carbon, attached to the methanethiol group, would likely appear in the range of δ 125-135 ppm .

Methylene Carbon (-CH₂-SH): The carbon of the methylene group is expected to have a chemical shift in the range of δ 25-35 ppm .

2D NMR Spectroscopy:

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structural assignments. A COSY spectrum would show correlation between the methylene protons and the thiol proton. An HSQC spectrum would correlate the thiazole ring proton (H4) to its directly attached carbon (C4) and the methylene protons to the methylene carbon.

Table 1: Predicted NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| H4 | ¹H NMR | 7.5 - 8.0 | Singlet |

| -CH₂- | ¹H NMR | 3.8 - 4.2 | Doublet |

| -SH | ¹H NMR | 1.0 - 2.5 | Triplet (or broad singlet) |

| C2 | ¹³C NMR | 150 - 155 | Singlet |

| C4 | ¹³C NMR | 140 - 145 | Singlet |

| C5 | ¹³C NMR | 125 - 135 | Singlet |

| -CH₂- | ¹³C NMR | 25 - 35 | Singlet |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₄H₄ClNS₂), the expected monoisotopic mass would be approximately 164.95 g/mol . High-resolution mass spectrometry would be able to confirm the elemental formula with high accuracy.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a second peak (M+2) at two mass units higher having an intensity of about one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways could include:

Loss of the thiol group (-SH), leading to a fragment ion.

Loss of the entire methanethiol side chain (-CH₂SH).

Cleavage of the thiazole ring.

Analysis of related compounds, such as methanethiol, shows characteristic fragments that could also be anticipated in the spectrum of the target compound. nih.govnist.gov

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₄H₄ClNS₂]⁺ | 165 | Molecular Ion (M⁺) |

| [C₄H₄³⁷ClNS₂]⁺ | 167 | Isotope Peak (M+2) |

| [C₄H₂ClNS]⁺ | 131 | Loss of CH₂S |

| [C₃H₂ClS]⁺ | 105 | Ring Fragmentation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the thiazole ring and the methanethiol substituent.

S-H Stretch: A weak to medium absorption band for the thiol S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹ . The weakness of this band is a characteristic feature.

C-H Stretch: The stretching vibration of the C-H bond on the thiazole ring would likely appear around 3100-3000 cm⁻¹ . The methylene C-H stretches are expected in the 2950-2850 cm⁻¹ region.

C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, which will give rise to a series of medium to strong absorption bands in the fingerprint region, typically between 1650 cm⁻¹ and 1400 cm⁻¹ . nist.govresearchgate.net

C-S Stretch: The C-S stretching vibrations of the thiazole ring and the thiol group are expected to appear as weak to medium bands in the 800-600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is anticipated to be in the 800-600 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy would be a complementary technique, particularly for the analysis of the sulfur-containing functional groups and the aromatic ring system, which often give rise to strong Raman signals.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretch (thiazole) | 3100 - 3000 | Medium |

| C-H stretch (methylene) | 2950 - 2850 | Medium |

| S-H stretch | 2550 - 2600 | Weak |

| C=N / C=C stretch (ring) | 1650 - 1400 | Medium to Strong |

| C-S stretch | 800 - 600 | Weak to Medium |

| C-Cl stretch | 800 - 600 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, a detailed crystal structure has been reported for the closely related compound, 2-chloro-5-(chloromethyl)thiazole . nih.govresearchgate.net

From this related structure, we can infer key structural features of the 2-chloro-thiazole ring system. The thiazole ring is planar, and the bond lengths and angles are within normal ranges. nih.gov The C-Cl bond at the 2-position and the substituent at the 5-position lie close to the plane of the thiazole ring. It is expected that this compound would adopt a similar planar thiazole ring structure. The key difference would be the conformation of the methanethiol group relative to the ring.

Table 4: Crystallographic Data for the Analogue 2-chloro-5-(chloromethyl)thiazole nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃Cl₂NS |

| Molecular Weight | 168.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 |

| b (Å) | 17.151 |

| c (Å) | 9.1640 |

| β (°) | 96.82 |

| Volume (ų) | 662.2 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

Gas Chromatography (GC):

Given its likely volatility, GC would be a suitable technique for the analysis of this compound. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. A flame ionization detector (FID) would offer high sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of impurities. Purity assessment of the related compound, 2-chloro-5-chloromethylthiazole (B146395), is often performed using GC. aksci.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would be appropriate.

Stationary Phase: A C18 or C8 column would likely be effective.

Mobile Phase: A mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, possibly with a buffer, would be used as the eluent.

Detection: A UV detector would be suitable, as the thiazole ring is a chromophore.

Analytical standards for the related compound, 2-chloro-5-chloromethylthiazole, specify HPLC for purity determination, indicating the utility of this technique. sigmaaldrich.com

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Thiazolemethanethiol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

No published studies were found that have performed Quantum Chemical Calculations, such as Density Functional Theory (DFT), to determine the electronic structure and optimized molecular geometry of 2-Chloro-5-thiazolemethanethiol.

Conformational Analysis and Potential Energy Surface Mapping

There is no available research on the conformational analysis or the mapping of the potential energy surface for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A search of the scientific literature did not yield any studies focused on the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound and their subsequent validation with experimental data.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis for Reactivity Prediction

No research articles detailing the Molecular Electrostatic Potential (MEP) or charge distribution analysis to predict the reactivity of this compound could be located.

Computational Modeling of Reaction Mechanisms and Energy Barriers

There are no available computational studies that model the reaction mechanisms or calculate the energy barriers associated with the chemical transformations of this compound.

Applications of 2 Chloro 5 Thiazolemethanethiol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The most prominent example of 2-Chloro-5-thiazolemethanethiol's role as a precursor is in the industrial synthesis of the neonicotinoid insecticide, Thiamethoxam. wikipedia.org In this multi-step synthesis, a derivative, 2-chloro-5-chloromethylthiazole (B146395), serves as a key electrophilic component. google.comgoogle.com The synthesis involves the N-alkylation of a heterocyclic nucleophile, 3-methyl-4-nitroimino-1,3,5-oxadiazinane, with the 2-chloro-5-chloromethylthiazole fragment. wikipedia.orgresearchgate.net This specific reaction joins the two critical heterocyclic systems, the thiazole (B1198619) and the oxadiazinane, to form the final complex structure of Thiamethoxam. researchgate.net

Table 1: Key Reactants in the Final Synthesis Step of Thiamethoxam

| Reactant | Role |

|---|---|

| 2-Chloro-5-chloromethylthiazole | Electrophile; provides the essential 2-chloro-5-thiazolyl moiety. google.com |

| 3-Methyl-4-nitroimino-1,3,5-oxadiazinane | Nucleophile; the core heterocyclic ring that is alkylated. wikipedia.orgresearchgate.net |

| Base (e.g., Potassium Carbonate) | Activates the nucleophile for the reaction. google.comgoogle.com |

| Solvent (e.g., Dimethylformamide) | Provides the medium for the reaction; its choice significantly impacts yield and purity. google.com |

This synthesis underscores the importance of the thiazole derivative as a non-trivial starting material for constructing highly functionalized and commercially significant organic molecules.

Building Block for Novel Heterocyclic Scaffolds

The structure of this compound makes it an ideal building block for creating novel and diverse heterocyclic scaffolds. The synthesis of Thiamethoxam is a prime illustration of this application, where the thiazole derivative is used to build a larger, disubstituted heterocyclic system. researchgate.net The reaction involves coupling the heterocyclylmethyl halide (2-chloro-5-chloromethylthiazole) with the pre-formed 3-methyl-4-nitroimino-1,3,5-oxadiazinane. researchgate.net

This modular approach, combining two different heterocyclic rings, is a powerful strategy in medicinal and agricultural chemistry for exploring new chemical space. The 2-chloro-5-thiazolyl group, once incorporated, imparts specific electronic and steric properties to the final molecule, which are crucial for its biological activity. znaturforsch.com The exploration of the lead structure that evolved into Thiamethoxam involved replacing a 6-chloro-3-pyridyl group with the 2-chloro-5-thiazolyl moiety, which resulted in a significant increase in activity against certain insect types. znaturforsch.com This demonstrates the value of this specific thiazole scaffold in drug discovery and development.

Role in the Generation of Agrochemical Leads (Mechanistic Perspective)

From a mechanistic standpoint, the 2-chloro-5-thiazolyl moiety, introduced via its reactive methanethiol (B179389) or methyl halide derivative, plays a critical role as a pharmacophore in agrochemical design. A pharmacophore is the part of a molecule responsible for its biological activity. In the development of Thiamethoxam, chemical exploration revealed that the introduction of the 2-chloro-5-thiazolyl group led to a marked increase in insecticidal activity against chewing insects. znaturforsch.com

The development process involved synthesizing and testing various analogues. It was the specific combination of the 2-chloro-5-thiazolyl group with a methyl-substituted nitroimino-oxadiazinane that produced the potent, broad-spectrum activity of Thiamethoxam. znaturforsch.com This highlights how the thiazole derivative functions as a specialized building block to fine-tune the biological and electronic properties of a lead compound.

Table 2: Hydrolytic Degradation Data for Thiamethoxam This table shows the stability of the final product under different pH conditions, which is influenced by the constituent parts like the thiazole ring.

| pH | Temperature (°C) | Rate Constant (h⁻¹) | Half-life (h) | Estimated Half-life at 25°C (days) |

|---|---|---|---|---|

| 5 | 70 | 2.55 x 10⁻⁴ | 2718 | 6990 |

| 7 | 70 | 1.18 x 10⁻² | 59 | 152 |

| 9 | 25 | 4.72 x 10⁻³ | 147 | 6.1 |

Source: Adapted from research on the hydrolytic degradation of Thiamethoxam. researchgate.netznaturforsch.com

Development of Specialized Reagents and Ligands

While not a reagent in the classical sense of a simple laboratory chemical, 2-chloro-5-chloromethylthiazole, the key derivative of this compound, functions as a highly specialized reagent in the context of multi-step synthesis for creating specific, high-value molecules. Its role is to deliver the 2-chloro-5-thiazolylmethyl ligand to a molecular backbone. wikipedia.orgresearchgate.net

The synthesis of Thiamethoxam and related analogues demonstrates this principle. researchgate.net By reacting this specific thiazole derivative with various N-monosubstituted-N'-nitroguanidines or related heterocycles, chemists can generate a library of compounds for structure-activity relationship (SAR) studies. researchgate.net For example, variations in the pharmacophore part of the molecule were explored, but the 2-chloro-5-thiazolyl moiety was retained as the optimal group for interacting with the biological target. znaturforsch.com This targeted use of the thiazole derivative as a non-variable component in SAR studies to probe the function of another part of the molecule qualifies it as a specialized ligand-donating reagent in the field of agrochemical research.

Exploratory Research on Biological Interactions of Thiazolemethanethiols Mechanistic Focus

Investigation of Enzymatic Target Interactions and Inhibition Mechanisms

Currently, there is a scarcity of published research specifically identifying the enzymatic targets of 2-Chloro-5-thiazolemethanethiol. The biological activity of many thiazole-containing compounds is attributed to their ability to inhibit key enzymes. For instance, various thiazole (B1198619) derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX) and tyrosinase. frontiersin.orgnih.gov For example, a series of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives were found to be competitive inhibitors of mushroom tyrosinase, suggesting a potential mechanism for their observed biological effects. nih.gov However, without dedicated enzymatic assays for this compound, its specific inhibitory activities and the nature of these interactions (e.g., competitive, non-competitive) remain speculative.

Molecular Docking and Computational Binding Studies with Biological Macromolecules

Cellular Pathway Modulation in in vitro Systems (Non-Clinical Context)

The effect of a compound on cellular pathways provides insight into its broader biological impact. Studies on other thiazole derivatives have shown their ability to modulate various cellular processes. For example, certain thiazole derivatives have been found to inhibit metastatic cancer cell migration and invasion, potentially through interaction with proteins like fascin, which is involved in F-actin bundling. nih.gov Additionally, some derivatives have demonstrated anti-angiogenesis activity. nih.gov Research into how this compound affects specific signaling pathways in non-clinical in vitro models would be a critical step in characterizing its biological function.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (Non-Clinical)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related compounds, researchers can identify key functional groups and structural motifs that are essential for activity. For thiazole derivatives, SAR studies have revealed the importance of substituents at various positions on the thiazole ring for their antimicrobial and anticancer effects. nih.gov For instance, the presence of an electron-withdrawing group at the para-position of a phenyl ring attached to the thiazole nucleus has been shown to be beneficial for antitumor activity. nih.gov A systematic SAR study of this compound, involving modifications of the chloro and methanethiol (B179389) groups, would be invaluable for elucidating the structural requirements for its biological activity and for the rational design of more potent analogs.

Emerging Research Areas and Future Directions

Potential in Materials Science: Self-Assembled Monolayers, Functional Polymers, and Optoelectronic Applications

The unique structural and electronic properties of the thiazole (B1198619) ring make 2-Chloro-5-thiazolemethanethiol a compelling building block for advanced materials.

Self-Assembled Monolayers (SAMs)

The thiol group in this compound provides a strong anchor for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.netrsc.org These highly ordered molecular layers are fundamental to nanotechnology and offer a platform for engineering surface properties at the molecular level. researchgate.netnorthwestern.eduethz.ch The ability to form dense, stable monolayers is driven by the strong interaction between the sulfur atom and the metal substrate. researchgate.net Researchers are investigating how the incorporation of the 2-chloro-5-thiazolemethyl moiety into SAMs can influence surface properties such as corrosion resistance, and their use as templates for nanostructure fabrication. northwestern.edu The inherent structure of these molecules allows for the creation of well-defined two-dimensional systems, which are crucial for developing new devices in nanotechnology. rsc.org

Functional Polymers

The thiazole nucleus is being integrated into polymer backbones to create functional materials with unique characteristics. mdpi.com Thiazole-containing polymers have shown promise in various applications due to their thermal stability and potential for electronic activity. mdpi.com For instance, polyurea derivatives incorporating thiazole moieties have been synthesized and characterized for their thermal and morphological properties. mdpi.com Research is also focused on thioester functional polymers, where the thioester linkage provides a route for post-polymerization modification, allowing for the introduction of various functionalities. rsc.org The reactivity of the chloro and thiol groups in this compound offers versatile handles for polymerization and subsequent functionalization, opening avenues for the creation of smart materials, responsive polymers, and biocompatible materials. rsc.org

Optoelectronic Applications

Thiazole-based compounds, particularly those with extended π-conjugated systems, are gaining significant attention for their potential in optoelectronic devices. researchgate.netrsc.org Thiazolo[5,4-d]thiazole (TzTz) derivatives, which share the core thiazole ring, exhibit remarkable optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. researchgate.netrsc.orgrsc.org These materials can act as both electron acceptors and donors, facilitating intramolecular charge transfer, a key property for nonlinear optical applications. researchgate.net The planar and rigid structure of the thiazole ring system allows for efficient intermolecular π-π stacking, which is beneficial for charge transport in semiconductor materials. rsc.org Current research is exploring how to fine-tune the electronic properties of thiazole derivatives, including those related to this compound, to develop new materials for solar cells, sensors, and light-emitting technologies. researchgate.netrsc.org

Advanced Analytical Methodologies for Detection and Quantification

As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification becomes increasingly important. Current research in this area is focused on developing robust techniques capable of monitoring these compounds in various matrices.

Advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are being optimized for the analysis of thiazole-containing compounds. For instance, GC analysis has been used to monitor the synthesis of 2-chloro-5-chloromethylthiazole (B146395), a related compound. chemicalbook.com Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for structural elucidation and purity assessment of newly synthesized thiazole derivatives. mdpi.comacs.org The development of electrochemical sensors and biosensors based on thiazole-modified electrodes is another promising avenue, offering the potential for rapid and on-site detection.

Development of Sustainable Synthesis Routes and Biocatalysis

The chemical industry is progressively moving towards greener and more sustainable manufacturing processes. For the synthesis of thiazole derivatives, this translates to the development of methods that reduce waste, use less hazardous reagents, and operate under milder conditions.

Recent research has highlighted several environmentally friendly approaches for thiazole synthesis, including:

Multi-component reactions: These reactions combine three or more reactants in a single step to form the desired product, minimizing intermediate separation and purification steps. nih.gov

Green catalysts: The use of recyclable and non-toxic catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), has been shown to be effective in the synthesis of thiazole derivatives, offering good to excellent yields and reduced reaction times. bepls.com

Alternative energy sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates and improve yields in thiazole synthesis, often under solvent-free or milder conditions. mdpi.combepls.com

Biocatalysis: Enzymes are being explored as catalysts for the synthesis of thiazoles, offering high selectivity and mild reaction conditions. nih.govnih.gov For example, trypsin from porcine pancreas has been successfully used to catalyze the one-pot multicomponent synthesis of thiazole derivatives with high yields. nih.gov Chitosan-based biocatalysts have also demonstrated effectiveness in the synthesis of novel thiazoles under ultrasonic irradiation. mdpi.comacs.orgnih.gov

These sustainable approaches are being investigated for their applicability to the synthesis of this compound and its precursors, aiming to create more economical and environmentally benign production methods.

Exploration of Unconventional Reactivity and Novel Derivatizations

The inherent reactivity of the this compound molecule, with its chloro, thiol, and thiazole ring functionalities, provides a rich platform for exploring unconventional chemical transformations and synthesizing novel derivatives. The thiazole ring itself can participate in various reactions, including nucleophilic and oxidation reactions, due to its aromatic character. nih.gov

Researchers are investigating novel reactions to modify the thiazole core and its substituents. This includes exploring cycloaddition reactions and developing new cross-coupling strategies to introduce diverse functional groups. nih.gov The synthesis of thiazole derivatives bearing β-amino acid and aromatic moieties has demonstrated the potential to create compounds with significant biological activity. nih.gov The displacement of the chloro group and the derivatization of the thiol group are key strategies for creating libraries of new compounds with potentially valuable properties. For example, 2-chloro-5-chloromethylthiazole, a closely related compound, is a versatile intermediate for producing a range of agrochemicals and pharmaceuticals. semanticscholar.org

Integration with High-Throughput Screening for Chemical Probe Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly testing large libraries of compounds for their biological activity. nih.gov The unique structural features of this compound and its derivatives make them attractive candidates for inclusion in such screening libraries.

HTS allows for the efficient identification of "hits"—compounds that exhibit a desired biological effect—which can then be further optimized to develop chemical probes or potential drug leads. nih.gov Thiazole-containing compounds have already been identified as having a wide range of biological activities. mdpi.comnih.gov By integrating libraries of novel this compound derivatives into HTS campaigns, researchers can explore their potential as inhibitors of enzymes, modulators of protein-protein interactions, or agents targeting specific cellular pathways. nih.gov This approach accelerates the discovery of new chemical tools to study biological processes and identify starting points for the development of new therapeutic agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-thiazolemethanethiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiazole derivatives are often prepared by reacting α-halo ketones with thiourea derivatives under controlled pH (6–8) and temperature (60–80°C) to avoid side reactions like oxidation of the thiol group . Purification typically involves column chromatography with ethyl acetate/hexane gradients to separate polar byproducts. Yield optimization requires inert atmospheres (N₂/Ar) to prevent disulfide formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the thiazole ring structure via coupling patterns (e.g., deshielded protons at δ 7.2–8.5 ppm for aromatic thiazole protons) and chlorine/thiol substituent effects .

- FT-IR : Identify S-H stretches (~2550 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹). Note: S-H peaks may weaken due to hydrogen bonding .

- Mass Spectrometry (HRMS) : Use ESI-MS in negative ion mode to detect the molecular ion [M-H]⁻, ensuring accurate mass matching (<5 ppm error) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under nitrogen at –20°C in amber vials to minimize light/oxygen exposure. For handling, use gloveboxes with O₂ levels <1 ppm. Degradation products (e.g., disulfides) can be monitored via TLC (Rf shift) or HPLC .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in this compound for targeted derivatization?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic (thiol) and electrophilic (C-Cl) sites .

- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on conformational stability using AMBER force fields. Correlate with experimental solubility data .

- Docking Studies : Model interactions with biological targets (e.g., enzymes with cysteine residues) to prioritize synthetic analogs .

Q. What strategies resolve contradictions in reported biological activity data for thiazolethiol derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., IC₅₀ values under varying pH or redox states) across studies. For example, thiol-disulfide equilibrium can alter bioactivity .

- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions that may explain divergent results .

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to reduce variability in cell lines (e.g., HepG2 vs. HEK293) .

Q. How do substituent effects on the thiazole ring modulate regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) at C5 direct Suzuki-Miyaura couplings to C2 via Hammett σ⁺ parameters. Confirm via Hammett plots using para-substituted arylboronic acids .

- Steric Effects : Bulky groups at C5 favor C4 functionalization in Ullmann reactions. Test with tert-butyl substituents and monitor via GC-MS .

- Catalyst Screening : Use Pd/XPhos systems for C-H activation at sterically hindered positions, optimizing ligand-to-metal ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.